![molecular formula C15H17NO5S B3952454 3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3952454.png)
3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as ETBTD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ETBTD belongs to the family of thiazolidinedione derivatives, which are known for their insulin-sensitizing properties.
Scientific Research Applications
3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and Alzheimer's disease. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In cancer, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, this compound has been studied for its neuroprotective effects and its ability to reduce amyloid beta accumulation in the brain.
Mechanism of Action
The mechanism of action of 3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPARγ by this compound leads to increased insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, reduced blood glucose levels, inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. This compound has also been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its relatively simple synthesis method. This compound is also stable and can be easily stored for long periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of obesity and metabolic syndrome. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
properties
IUPAC Name |
(5Z)-3-ethyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-5-16-14(17)12(22-15(16)18)8-9-6-10(19-2)13(21-4)11(7-9)20-3/h6-8H,5H2,1-4H3/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBOJPFLUMSIPR-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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